4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide 4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 896349-02-3
VCID: VC7177778
InChI: InChI=1S/C17H16FNO4S4/c1-12-10-13(18)6-7-15(12)27(22,23)19-11-16(14-4-2-8-24-14)26(20,21)17-5-3-9-25-17/h2-10,16,19H,11H2,1H3
SMILES: CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Molecular Formula: C17H16FNO4S4
Molecular Weight: 445.56

4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

CAS No.: 896349-02-3

Cat. No.: VC7177778

Molecular Formula: C17H16FNO4S4

Molecular Weight: 445.56

* For research use only. Not for human or veterinary use.

4-fluoro-2-methyl-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide - 896349-02-3

Specification

CAS No. 896349-02-3
Molecular Formula C17H16FNO4S4
Molecular Weight 445.56
IUPAC Name 4-fluoro-2-methyl-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Standard InChI InChI=1S/C17H16FNO4S4/c1-12-10-13(18)6-7-15(12)27(22,23)19-11-16(14-4-2-8-24-14)26(20,21)17-5-3-9-25-17/h2-10,16,19H,11H2,1H3
Standard InChI Key DUGPCRNZJZEGBY-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • 4-Fluoro-2-methylbenzene ring: A substituted aromatic core providing steric bulk and electronic modulation via the fluorine atom (inductive electron withdrawal) and methyl group (steric hindrance).

  • Sulfonamide linker: A SO2NH-\text{SO}_2\text{NH}- group that enhances hydrogen-bonding capacity and metabolic stability, a hallmark of many bioactive sulfonamides .

  • Thiophene-based side chain: A bifurcated ethyl group bearing two thiophene moieties, one of which is sulfonated (SO2-\text{SO}_2-), introducing additional π-π stacking potential and polar surface area .

Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC17H16FNO4S4\text{C}_{17}\text{H}_{16}\text{FNO}_4\text{S}_4
Molecular Weight445.56 g/mol
logP (Partition Coefficient)Estimated >4.0 (hydrophobic)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area~52.2 Ų

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of this compound involves sequential functionalization of precursor modules:

  • Thiophene derivative preparation: Thiophene-2-sulfonyl chloride is synthesized via chlorosulfonation of thiophene using chlorosulfonic acid, followed by purification via fractional distillation.

  • Benzene ring functionalization: The 4-fluoro-2-methylbenzene core is sulfonated using concentrated sulfuric acid under controlled temperatures (40–60°C) to yield the corresponding sulfonic acid, which is then converted to the sulfonyl chloride using phosphorus pentachloride.

  • Coupling reactions: The ethylamine linker is introduced via nucleophilic substitution, where the sulfonamide nitrogen attacks a bromoethyl intermediate pre-functionalized with thiophene groups.

Industrial-Scale Optimization

To enhance yield (currently ~65% in lab settings), continuous flow synthesis has been proposed, offering advantages in heat transfer and reaction uniformity. Key parameters include:

  • Residence time: 12–15 minutes

  • Temperature: 80°C

  • Catalyst: Triethylamine (0.5 equiv) to neutralize HCl byproducts.

Biological Activities and Mechanistic Insights

NLRP3 Inflammasome Inhibition

Derivatives featuring thiophene sulfonamides have demonstrated NLRP3 inflammasome suppression in murine macrophages (IC50_{50} ≈ 1.2 µM). This pathway is implicated in neurodegenerative diseases, suggesting therapeutic potential for Alzheimer’s and Parkinson’s. The fluorinated benzene ring may enhance blood-brain barrier penetration compared to non-fluorinated analogs .

Comparative Analysis with Structural Analogs

M021-0179: Oxadiazole-Containing Analog

The ChemDiv compound M021-0179 (N-(4-fluoro-2-methylphenyl)-2-methyl-5-[5-(pyrrolidine-1-carbonyl)-1,3,4-oxadiazol-2-yl]thiophene-3-sulfonamide) shares the 4-fluoro-2-methylphenyl motif but replaces one thiophene with an oxadiazole ring . Key differences include:

  • Molecular weight: 454.5 g/mol vs. 445.56 g/mol

  • Bioactivity: Oxadiazole derivatives exhibit stronger kinase inhibition (e.g., JAK3 IC50_{50} = 0.8 nM) but poorer aqueous solubility (logSw = -4.7) .

M022-1054: Thiazole Hybrid

M022-1054 incorporates a 4,5-dimethylthiazole group, increasing hydrogen bond acceptors to five vs. four in the target compound . This modification enhances binding to ATP-dependent targets (e.g., HSP90) but reduces metabolic stability in hepatic microsomal assays (t1/2_{1/2} = 12 min vs. 22 min) .

Future Research Directions

Pharmacokinetic Profiling

  • Absorption/Distribution: Plasma protein binding assays (e.g., equilibrium dialysis) to quantify free fraction.

  • Metabolism: Cytochrome P450 isoform screening (CYP3A4, CYP2D6) to identify potential drug-drug interactions.

Toxicity Mitigation

Thiophene-containing compounds are associated with idiosyncratic hepatotoxicity. Structural modifications, such as replacing the sulfonyl group with a carbonyl, may reduce reactive metabolite formation.

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could enhance solubility and reduce off-target effects. Preliminary stability studies indicate a 3-fold increase in plasma half-life when formulated with DSPE-PEG2000.

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